molecular formula C14H14N2O2S B2716055 1-(4-(Benzyloxy)-2-hydroxyphenyl)thiourea CAS No. 1820609-07-1

1-(4-(Benzyloxy)-2-hydroxyphenyl)thiourea

Cat. No.: B2716055
CAS No.: 1820609-07-1
M. Wt: 274.34
InChI Key: MNBVQNGTSZDXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(Benzyloxy)-2-hydroxyphenyl)thiourea” is an organosulfur compound . It is similar to urea in which the oxygen atom is replaced by a sulfur atom . It is used for its synthetic equivalence to hydrogen sulfide . It plays an important role in the construction of heterocycles .


Synthesis Analysis

Thioureas and their derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” was determined from single crystal X-ray diffraction data . It crystallizes in the monoclinic space group P2 1 /n with unit cell dimensions .


Chemical Reactions Analysis

The nature and energy of intermolecular bond interactions between thiourea and water molecules have been studied using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses . NBO analysis shows that the Thio- (H2O)5 complex has higher stabilization energy values than the other complexes .


Physical and Chemical Properties Analysis

Thiourea is an organosulphur compound that appears as white crystals . It is combustible and, in contact with fire, gives off irritating or toxic fumes . It is soluble in water .

Scientific Research Applications

Photoluminescence Properties

1-(2-Hydroxyphenyl)thiourea exhibits photoluminescence properties, undergoing autooxidation to form a yellow-colored disulphide. This characteristic, particularly its fluorescence quenching by chromium(VI) ions, offers a method for chromium(VI) determination. The emission and fluorescence quenching studies have practical implications in analytical chemistry for metal ion detection (Sunil & Rao, 2015).

Catalytic Applications

Thiourea derivatives, such as 1b, have been shown to catalyze the enantioselective hydrophosphonylation of imines, providing a practical route to enantiomerically enriched alpha-amino phosphonic acids. This catalytic activity is crucial for synthesizing compounds with high enantiomeric purity, valuable in pharmaceutical research and development (Joly & Jacobsen, 2004).

Antioxidant Activity

Benzothiazoles and thioureas, including derivatives like those synthesized in the study by Cabrera-Pérez et al. (2016), possess the ability to inactivate reactive chemical species through their antioxidant activity. These compounds, particularly with their free radical scavenging activity, offer a protective effect against reactive intermediaries, such as those induced by acetaminophen toxicity, demonstrating potential applications in mitigating oxidative stress-related damages (Cabrera-Pérez et al., 2016).

Dye-Sensitized Solar Cells (DSSCs)

Thiourea derivatives have been explored as additives in gel polymer electrolytes for DSSCs, enhancing the solar to electric conversion efficiency. The incorporation of synthesized thiourea derivatives with tris(1,10-phenanthroline)cobalt(II)/(III)bis/tris(hexafluorophosphate) and hydroxypropyl cellulose in the electrolyte composition has shown to improve the performance of DSSCs, indicating the potential of these compounds in renewable energy technologies (Karthika et al., 2019).

Biological Evaluation

Thiourea derivatives have also been evaluated for their biological activities, including antioxidant properties and enzyme inhibition. The synthesis and characterization of different thiourea derivatives, followed by their in vitro evaluation, demonstrate their potential as bioactive compounds. These activities include antioxidative properties and moderate enzyme inhibiting activities, which could be relevant in the development of new therapeutic agents (Raza et al., 2022).

Mechanism of Action

Propythiouracil, a thiourea antithyroid agent, inhibits the synthesis of thyroxine and inhibits the peripheral conversion of thyroxine to tri-iodothyronine . This action decreases thyroid hormone production .

Safety and Hazards

Exposure to thiourea causes adverse health effects and poisoning . It is absorbed into the body by inhalation of its aerosol and by ingestion . Repeated or prolonged contact of thiourea is known to cause skin sensitization and diverse health effects on the thyroid .

Future Directions

Thiourea and its derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Future research may focus on expanding these applications and exploring new ones.

Properties

IUPAC Name

(2-hydroxy-4-phenylmethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-14(19)16-12-7-6-11(8-13(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H3,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBVQNGTSZDXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.